molecular formula C15H15N3O2 B12464009 4-nitro-N-(2-phenylethyl)benzenecarboximidamide

4-nitro-N-(2-phenylethyl)benzenecarboximidamide

Cat. No.: B12464009
M. Wt: 269.30 g/mol
InChI Key: BLBDQBZQPCZUNY-UHFFFAOYSA-N
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Description

4-nitro-N-(2-phenylethyl)benzenecarboximidamide is an organic compound that features a nitro group, a phenylethyl group, and a benzenecarboximidamide moiety

Preparation Methods

The synthesis of 4-nitro-N-(2-phenylethyl)benzenecarboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-nitro-N-(2-phenylethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various electrophiles or nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitro-N-(2-phenylethyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-phenylethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group and phenylethyl group may play a role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-nitro-N-(2-phenylethyl)benzenecarboximidamide can be compared with similar compounds such as:

  • 4-nitro-N-(2-phenylethyl)benzamide
  • 4-nitro-N-(2-phenylethyl)benzenesulfonamide
  • 4-nitro-N-(2-phenylethyl)benzylamine

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications. The unique combination of the nitro group, phenylethyl group, and benzenecarboximidamide moiety in this compound sets it apart from these similar compounds.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-nitro-N'-(2-phenylethyl)benzenecarboximidamide

InChI

InChI=1S/C15H15N3O2/c16-15(13-6-8-14(9-7-13)18(19)20)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17)

InChI Key

BLBDQBZQPCZUNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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